molecular formula C18H15F3N4S B1401924 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol CAS No. 1311279-01-2

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol

Cat. No. B1401924
M. Wt: 376.4 g/mol
InChI Key: KPMRXIVBSPCLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to block the Notch signaling pathway. The Notch signaling pathway is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Dysregulation of the Notch pathway has been linked to various diseases including cancer, Alzheimer's disease, and cardiovascular diseases.

Scientific Research Applications

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives, due to their electronic structure and potential for forming heterocyclic compounds, have been extensively studied for their nonlinear optical properties. For instance, a study on thiopyrimidine derivatives highlighted their promising applications in nonlinear optics (NLO) fields, demonstrating the importance of pyrimidine rings in developing materials for optoelectronic applications (Hussain et al., 2020). This research underscores the potential of pyrimidine-based compounds, such as 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol, in the field of NLO materials, which are crucial for developing advanced photonic and telecommunication technologies.

Antimicrobial and Anticancer Activities

The structural motif of pyrimidine is significant in medicinal chemistry, offering a scaffold for developing compounds with antimicrobial and anticancer activities. A study on novel fused pyrimidine derivatives possessing a trifluoromethyl moiety reported pronounced inhibitory effects on the growth of tested cell lines, showcasing the therapeutic potential of pyrimidine-based compounds in cancer treatment (Al-Bogami et al., 2018). This indicates the potential application of the compound for antimicrobial and anticancer research, providing a basis for further exploration in drug development.

Antioxidant Properties

Pyrimidine derivatives have also been explored for their antioxidant properties, which are crucial in developing therapeutic agents against oxidative stress-related diseases. A study on 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties, leading to the development of compounds that can act as effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004). This highlights another potential application of 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol in researching and developing new antioxidant agents.

properties

IUPAC Name

6-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4S/c1-25(2)16-10-13(18(19,20)21)9-15(23-16)12-5-3-4-11(8-12)14-6-7-22-17(26)24-14/h3-10H,1-2H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMRXIVBSPCLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=CC=NC(=S)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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